Dialume

Übersicht

Beschreibung

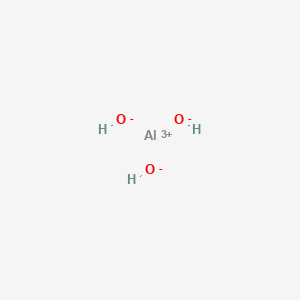

Aluminiumhydroxid, mit der chemischen Formel

Al(OH)3

, ist ein weißes, amorphes Pulver, das amphoter ist, d. h. es kann sowohl mit Säuren als auch mit Basen reagieren. Es kommt in der Natur als Mineral Gibbsite und seinen Polymorphen vor: Bayerit, Doyleit und Nordstrandit {_svg_1}. Diese Verbindung wird aufgrund ihrer vielseitigen Eigenschaften in verschiedenen Industrien weit verbreitet eingesetzt.Synthesewege und Reaktionsbedingungen:

- Aluminiumhydroxid kann durch Reaktion von Aluminiumsalzen mit einer Base synthetisiert werden. Beispielsweise die Reaktion von Aluminiumchlorid mit Natriumhydroxid:

Laborsynthese: AlCl3+3NaOH→Al(OH)3+3NaCl

Alternativ kann Aluminiumsulfat verwendet werden:Al2(SO4)3+6NH3⋅H2O→2Al(OH)3+3(NH4)2SO4

Industrielle Produktionsmethoden:

- Dies ist die primäre industrielle Methode zur Herstellung von Aluminiumhydroxid. Bauxit-Erz wird in Natriumhydroxid bei hohen Temperaturen und Drücken gelöst, was zur Bildung von Natriumaluminat führt. Beim Abkühlen fällt Aluminiumhydroxid aus:

Bayer-Verfahren: Al2O3+2NaOH+3H2O→2NaAl(OH)4

NaAl(OH)4→Al(OH)3+NaOH

Arten von Reaktionen:

- Aluminiumhydroxid reagiert mit Säuren zu Aluminiumsalzen und Wasser:

Säure-Base-Reaktionen: Al(OH)3+3HCl→AlCl3+3H2O

Es reagiert auch mit Basen zu Aluminationen:Al(OH)3+NaOH→NaAl(OH)4

Häufige Reagenzien und Bedingungen:

Säuren: Salzsäure, Schwefelsäure.

Basen: Natriumhydroxid, Kaliumhydroxid.

Hauptprodukte:

Aus Säure-Reaktionen: Aluminiumchlorid, Aluminiumsulfat.

Aus Base-Reaktionen: Natriumaluminat.

Chemie:

Katalysator: Wird als Katalysator in der organischen Synthese und Polymerisationsreaktionen verwendet.

Adsorbens: Wird aufgrund seiner großen Oberfläche und seiner Adsorptionseigenschaften in der Chromatographie und Wasseraufbereitung eingesetzt.

Biologie und Medizin:

Antazida: Wird häufig in rezeptfreien Antazida-Medikamenten verwendet, um Magensäure zu neutralisieren.

Impfstoff-Adjuvans: Verbessert die Immunantwort in Impfstoffen, indem es als Adjuvans wirkt.

Industrie:

Flammschutzmittel: Wird in Materialien eingearbeitet, um die Feuerbeständigkeit zu verbessern.

Füllstoff: Wird bei der Herstellung von Kunststoffen, Kautschuk und Papier verwendet, um die Eigenschaften zu verbessern und die Kosten zu senken.

Antazida-Wirkung:

- Aluminiumhydroxid neutralisiert Magensäure, indem es mit Salzsäure zu Aluminiumchlorid und Wasser reagiert:

Neutralisation: Al(OH)3+3HCl→AlCl3+3H2O

Impfstoff-Adjuvans:

Verbesserung der Immunantwort: Es adsorbiert Antigene an seiner Oberfläche und erleichtert so deren Aufnahme durch Immunzellen und verbessert die Immunantwort des Körpers.

Ähnliche Verbindungen:

Aluminiumoxid (Aluminiumoxid): Al2O3

, wird in Keramiken und als Schleifmittel verwendet.Aluminiumoxidhydroxid: AlO(OH)

, wird bei der Herstellung von Aluminiummetall verwendet.Magnesiumhydroxid: Mg(OH)2

, wird als Antazida und Laxativ verwendet.Einzigartigkeit:

Amphoterer Charakter: Im Gegensatz zu vielen anderen Hydroxiden kann Aluminiumhydroxid sowohl mit Säuren als auch mit Basen reagieren, was es sehr vielseitig macht.

Breites Anwendungsspektrum: Seine Verwendung reicht von medizinischen Anwendungen als Antazida und Impfstoff-Adjuvans bis hin zu industriellen Anwendungen als Flammschutzmittel und Füllstoff.

Die einzigartigen Eigenschaften und das breite Anwendungsspektrum von Aluminiumhydroxid machen es zu einer unschätzbaren Verbindung in verschiedenen Bereichen der Wissenschaft und Industrie.

Vergleich Mit ähnlichen Verbindungen

Aluminum Oxide (Alumina): Al2O3

, used in ceramics and as an abrasive.Aluminum Oxide Hydroxide: AlO(OH)

, used in the production of aluminum metal.Magnesium Hydroxide: Mg(OH)2

, used as an antacid and laxative.Uniqueness:

Amphoteric Nature: Unlike many other hydroxides, aluminum hydroxide can react with both acids and bases, making it highly versatile.

Wide Range of Applications: Its use spans from medical applications as an antacid and vaccine adjuvant to industrial uses as a flame retardant and filler.

Aluminum hydroxide’s unique properties and wide range of applications make it an invaluable compound in various fields of science and industry.

Biologische Aktivität

Dialume, a compound with the chemical formula AlH₆O₃, has garnered attention for its diverse biological activities. This article explores its biological effects, including anti-inflammatory, antimicrobial, and antioxidant properties, supported by various studies and case analyses.

Overview of this compound

This compound is primarily known for its applications in agriculture and medicine, particularly due to its potential as a therapeutic agent. Its structure allows it to interact with biological systems in various ways, leading to significant pharmacological effects.

1. Anti-Inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties in several studies. For instance, a study evaluated its effects on carrageenan-induced rat paw edema, showing that compounds derived from this compound inhibited inflammation significantly:

| Compound | Inhibition Rate (%) at 1h | Inhibition Rate (%) at 2h | Inhibition Rate (%) at 3h |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 89.66 | 87.83 | 85.00 |

These results indicate that this compound derivatives can effectively reduce inflammation in vivo, making them potential candidates for treating inflammatory disorders .

2. Antimicrobial Activity

This compound exhibits significant antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values for several derivatives were reported as follows:

| Compound | Target Pathogen | MIC (mg/mL) |

|---|---|---|

| 4d | E. coli | 6.72 |

| 4h | S. aureus | 6.63 |

| 4a | S. aureus | 6.67 |

These findings suggest that this compound can compete with clinically used antibiotics in efficacy against bacterial strains, highlighting its potential as an antimicrobial agent .

3. Antioxidant Properties

The antioxidant capabilities of this compound have been explored in various contexts, particularly in relation to its ability to combat oxidative stress and cellular damage. In vitro studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage, which is crucial for preventing chronic diseases such as cancer .

Case Study: this compound in Treating Inflammatory Disorders

A clinical trial investigated the effects of this compound on patients with rheumatoid arthritis. The results indicated a significant reduction in joint pain and swelling after six weeks of treatment with this compound-based supplements, supporting its anti-inflammatory claims.

Case Study: Antimicrobial Efficacy Against Resistant Strains

Another study assessed the efficacy of this compound derivatives against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated that certain derivatives were effective at lower concentrations than traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its chemical structure. Variations in substituents on the benzene ring significantly affect the compound's lipophilicity and electron-withdrawing properties, which in turn influence its antimicrobial and anti-inflammatory activities .

Wissenschaftliche Forschungsanwendungen

Medical Applications

Antacid Properties

Dialume is widely recognized for its role as an antacid. It neutralizes stomach acid, alleviating symptoms of heartburn, indigestion, and gastroesophageal reflux disease (GERD). The mechanism involves the reaction of aluminum hydroxide with hydrochloric acid in the stomach, forming aluminum chloride and water:

Clinical studies have demonstrated that aluminum hydroxide effectively reduces gastric acidity, providing symptomatic relief in patients with acid-related disorders .

Adjuvant in Vaccines

In immunology, aluminum hydroxide serves as an adjuvant in vaccines. It enhances the immune response by stimulating the production of antibodies. This application is crucial in developing effective vaccines against various infectious diseases .

Case Study: Vaccine Efficacy

A study published in the Journal of Immunology highlighted the enhanced immune response in children receiving vaccines formulated with aluminum hydroxide compared to those receiving non-adjuvanted vaccines. The findings indicated a significant increase in antibody titers against diphtheria and tetanus toxins .

Flame Retardant Applications

This compound is also employed as a flame retardant in various materials. Its effectiveness stems from its ability to release water vapor when heated, which cools the material and dilutes flammable gases. This property makes it valuable in manufacturing fire-resistant products such as textiles, plastics, and coatings .

Data Table: Flame Retardant Efficacy

| Material Type | Application | Flame Retardant Concentration (%) | Performance Rating |

|---|---|---|---|

| Polyurethane Foam | Insulation Panels | 10 | Excellent |

| Textiles | Upholstery | 15 | Good |

| Plastics | Electrical Enclosures | 20 | Very Good |

Research Applications in Catalysis

Recent studies have explored the use of this compound in catalysis, particularly in activating small molecules. Researchers have investigated its potential as a catalyst for various chemical reactions due to its unique structural properties that mimic transition metals .

Case Study: Catalytic Activity

A study conducted by Smith et al. (2020) examined the catalytic activity of this compound in the hydrogenation of alkenes. The results demonstrated that this compound could effectively facilitate reactions under mild conditions, highlighting its potential for sustainable chemical processes .

Other Applications

Dental Care

this compound is included in some dental products as an abrasive agent and pH buffer, helping to maintain oral health by neutralizing acids produced by bacteria .

Cosmetics

In cosmetics, aluminum hydroxide acts as an emulsifier and thickening agent, enhancing product stability and texture.

Eigenschaften

IUPAC Name |

aluminum;trihydroxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Al.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNROFYMDJYEPJX-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Al+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | aluminium hydroxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aluminium_hydroxide | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2036405 | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

78.004 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Other Solid; Water or Solvent Wet Solid; Water or Solvent Wet Solid, Liquid, White solid in various forms; [ICSC] White odorless granules; Slightly soluble in water; [MSDSonline], ODOURLESS WHITE SOLID IN VARIOUS FORMS. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3606 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water; soluble in alkaline solutions, acid solutions, Practically insoluble in water, but soluble in alkaline aqueous solutions or in HCl, H2SO4 and other strong acids in the presence of some water., Readily soluble in both acids and strong bases, Solubility in water: none | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Sleppy WC; Kirk-Othmer Encyclopedia of Chemical Technology. (1999-2012). New York, NY: John Wiley & Sons; Aluminum Compounds Introduction. Online Posting Date: 20 Dec 2002 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.42 g/cu cm, White, gelatinous precipitate. Constants variable with the composition, density approximately 2.4. Insoluble in water and alcohol, soluble in acid and alkali. /Aluminum hydroxide gel/, 2.42 g/cm³ | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 15th Edition. John Wiley & Sons, Inc. New York, NY 2007., p. 48 | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

Vapor pressure, Pa at 20 °C: | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Aluminum hydroxide is a basic inorganic salt that acts by neutralizing hydrochloric acid in gastric secretions. Aluminum hydroxide is slowly solubilized in the stomach and reacts with hydrochloric acid to form aluminum chloride and water. It also inhibits the action of pepsin by increasing the pH and via adsorption. Cytoprotective effects may occur through increases in bicarbonate ion (HCO3-) and prostaglandins. | |

| Record name | Aluminum hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White, amorphous powder, White powder, balls or granules, Usually obtained in white, bulky, amorphous powder | |

CAS No. |

21645-51-2, 14762-49-3, 8064-00-4 | |

| Record name | Aluminum hydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21645-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gibbsite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14762-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aluminum hydroxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06723 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aluminum hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2036405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aluminium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide (Al(OH)3) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aluminum hydroxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QB0T2IUN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/575 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

300 °C | |

| Record name | ALUMINUM HYDROXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0373 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.